molecular formula C4H5NS B578826 Thietane-3-carbonitrile CAS No. 1337882-54-8

Thietane-3-carbonitrile

Cat. No.: B578826
CAS No.: 1337882-54-8
M. Wt: 99.151
InChI Key: XRMUCNDIBWGVPF-UHFFFAOYSA-N
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Description

Thietane-3-carbonitrile is an organic compound with the molecular formula C₄H₅NS. It is a four-membered sulfur-containing heterocycle, specifically a thietane ring with a nitrile group attached to the third carbon atom.

Biochemical Analysis

Biochemical Properties

Thietane-3-carbonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of sulfur-containing compounds. It interacts with various enzymes and proteins, facilitating nucleophilic thioetherifications and photochemical cycloadditions . These interactions are essential for the formation of complex organic molecules, making this compound a valuable intermediate in biochemical processes.

Cellular Effects

This compound influences cellular functions by interacting with cell signaling pathways and affecting gene expression. Studies have shown that this compound can modulate cellular metabolism, leading to changes in metabolic flux and metabolite levels . Its impact on cell signaling pathways can alter the expression of specific genes, thereby influencing cellular processes and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism . The compound’s unique structure allows it to participate in various biochemical reactions, making it a versatile tool in molecular biology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can facilitate biochemical reactions without causing adverse effects. At high doses, this compound may exhibit toxic effects, leading to cellular damage and metabolic disturbances . Understanding the dosage-dependent effects is crucial for its safe application in research and development.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. Its role in sulfur metabolism is particularly noteworthy, as it contributes to the synthesis of sulfur-containing compounds . The compound’s impact on metabolic flux and metabolite levels highlights its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects . The precise localization of this compound within cells is crucial for its function and efficacy in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietane-3-carbonitrile can be synthesized through several methods. One common approach involves the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates. Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . Additionally, the ring expansion of thiiranes via reaction with trimethyloxosulfonium iodide in the presence of sodium hydride is also a viable synthetic route .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials. The cyclic thioetherification strategy, which involves the double substitution of 1,3-dihaloalkanes with sodium sulfide, is often preferred for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Thietane-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Thietane-3-carbonitrile is unique due to its combination of a thietane ring and a nitrile group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

thietane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS/c5-1-4-2-6-3-4/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMUCNDIBWGVPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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